molecular formula C17H14FN3O2S B2884967 N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941875-43-0

N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2884967
CAS RN: 941875-43-0
M. Wt: 343.38
InChI Key: SBVYUNLYOZJFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, also known as FOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOB belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Drug Metabolism and Disposition

Studies have explored the metabolism and disposition of compounds structurally related to N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, particularly focusing on their applications in treating conditions such as HIV. For example, Monteagudo et al. (2007) utilized ^19F-nuclear magnetic resonance (NMR) to support the development of HIV integrase inhibitors, illustrating the utility of fluorine in tracing the metabolic fate of these compounds in biological systems (Monteagudo et al., 2007).

Anticancer Evaluation

Compounds with the 1,3,4-oxadiazole moiety have been extensively studied for their anticancer properties. Ravinaik et al. (2021) synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activities against several cancer cell lines, highlighting the potential of these molecules in cancer therapy (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Activities

Research into benzimidazole and related derivatives, including those with the 1,3,4-oxadiazole ring, has shown significant antimicrobial and antioxidant activities. Menteşe et al. (2015) synthesized a series of derivatives that demonstrated potent α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting these compounds' dual utility in managing diabetes and combating microbial infections while protecting against oxidative stress (Menteşe et al., 2015).

Material Science Applications

In addition to biomedical applications, derivatives of N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have been investigated for their potential in material science. Sava et al. (2003) reported on aromatic polyamides containing 1,3,4-oxadiazole units, showcasing their good thermal stability and ability to form thin flexible films. This suggests potential applications in the development of new materials with specific optical or mechanical properties (Sava et al., 2003).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Compounds with similar structures have shown a wide range of biological activities, including antifungal, antibacterial, and herbicidal activities .

Future Directions

The potential applications of this compound could be explored in various fields, including medicinal chemistry and agriculture, given the biological activities observed for similar compounds . Further studies could also investigate its physical and chemical properties, reactivity, and safety profile.

properties

IUPAC Name

N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-14-8-4-5-12(9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYUNLYOZJFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.